UNC3133 was synthesized as part of research efforts to explore macrocyclic structures in drug design, particularly for targeting receptor tyrosine kinases. Its classification falls under the category of small molecule inhibitors, specifically designed to interact with the MerTK pathway, a member of the TAM family of receptor tyrosine kinases, which also includes Tyro3 and Axl. These kinases play critical roles in cell signaling related to survival, proliferation, and apoptosis, making them attractive targets for cancer therapy .
The synthesis of UNC3133 involves several key steps that utilize standard organic chemistry techniques. The process begins with the formation of a pyrrolopyrimidine core, which is then modified to create the macrocyclic structure:
UNC3133 features a complex molecular architecture characterized by its macrocyclic nature. The structure includes:
The molecular formula for UNC3133 is CHNO, with a molecular weight of approximately 304.37 g/mol. The compound's three-dimensional conformation is crucial for its interaction with target proteins, influencing its biological activity .
UNC3133 has been shown to exhibit significant inhibitory activity against MerTK and other related kinases (Flt3, Tyro3, Axl). The compound operates through competitive inhibition at the ATP-binding site of these kinases. Key reactions include:
The mechanism by which UNC3133 exerts its effects involves several steps:
In vitro studies have demonstrated that UNC3133 effectively reduces cell viability in cancer cell lines with elevated MerTK expression .
UNC3133 exhibits several notable physical and chemical properties:
UNC3133 holds promise as a therapeutic agent in oncology due to its specific inhibition of MerTK. Its applications include:
The ongoing exploration into its efficacy in clinical settings will determine its potential as a standard treatment option for patients with MerTK-positive malignancies .
UNC3133 has a molecular weight of 504.72 g/mol and an empirical formula of C~30~H~44~N~6~O [2]. Its structure features a pyrrolo[2,3-d]pyrimidine core linked to a 4-((4-methylpiperazin-1-yl)methyl)phenyl group, enabling high-affinity interactions with the MerTK ATP-binding pocket. Key properties include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 504.72 g/mol |
Exact Mass | 504.3577 |
Elemental Composition | C, 71.39%; H, 8.79%; N, 16.65%; O, 3.17% |
Solubility | Soluble in DMSO |
Appearance | Solid powder |
Purity | >98% |
The molecule’s hydrophobic character and shape complementarity with MerTK’s active site enhance selectivity, while polar interactions with hinge-region residues (e.g., conserved salt bridges) stabilize binding [1] [2].
The systematic IUPAC name is:15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol [2].Accepted synonyms include UNC-3133 and UNC 3133 [1] [2].
MerTK, a member of the TAM (Tyro3, Axl, MerTK) receptor family, is aberrantly overexpressed in leukemia, NSCLC, glioblastoma, and other solid tumors [1] [8]. Its activation by ligands (e.g., Gas6, Protein S) promotes:
UNC3133 potently inhibits MerTK (IC~50~ = 3.0 nM), disrupting these protumorigenic cascades [1] [2].
Beyond cancer-intrinsic effects, MerTK acts as an immune checkpoint in the tumor microenvironment:
Kinase inhibitors are classified by binding mode:
UNC3133 acts as a Type I inhibitor, competing with ATP in MerTK’s catalytic cleft. Its selectivity profile includes:
Table 2: Selectivity Profile of UNC3133
Kinase Target | IC₅₀ (nM) |
---|---|
MerTK | 3.0 |
Tyro3 | 3.31 |
Axl | 17 |
FLT3 | 6.6 |
Despite conserved ATP pockets, UNC3133 achieves >5-fold selectivity for MerTK over Axl and FLT3 due to steric complementarity with MerTK’s hydrophobic pocket [1] [2] [9].
UNC3133 exemplifies a dual-targeting strategy by simultaneously:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7